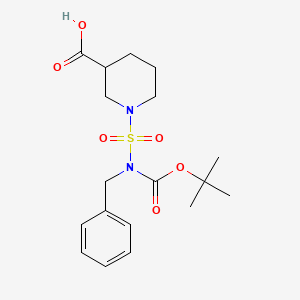

4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

Phenylboronic acid is a planar compound with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acid is used in organic synthesis and can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Phenylboronic acid is a white powder. It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Polymer Precursor

3-Hydroxypropionic acid (3-HP): , a related compound, is an important bulk chemical with applications in chemical synthesis. It’s used for polymerization to yield poly (3-hydroxypropionate) (P-3HP) , a biodegradable plastic, indicating that our compound could serve a similar role as a polymer precursor .

Production of Derivatives

Due to the presence of reactive hydroxyl and carboxyl groups, 3-HP undergoes redox reactions to produce derivatives like 1,3-propanediol (1,3-PDO) , acrylic acid , malonic acid , acrylamide , and acrylonitrile . These derivatives are widely used in adhesives, plastic packaging, fibers, and cleaning agents .

Biodegradable Plastics

The biodegradability and biocompatibility of P-3HP make it a widely studied substitute for petrochemical plastics, suggesting that our compound could also contribute to the development of environmentally friendly materials .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Phenylboronic acid and its derivatives have been used as a molecular scaffold in the design of biologically active compounds. Future research directions could include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-8-4-5-10-9-15(14-12(10)13(17)18)11-6-2-1-3-7-11/h1-3,6-7,9,16H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJNNPQJDMOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)

![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)